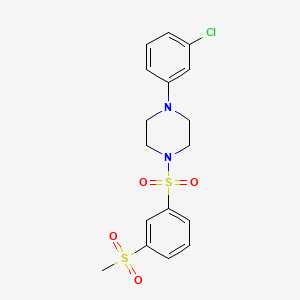

1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine

Description

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-25(21,22)16-6-3-7-17(13-16)26(23,24)20-10-8-19(9-11-20)15-5-2-4-14(18)12-15/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJGCDDLUQLYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the chlorophenyl and methylsulfonylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the chlorophenyl group can produce phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound exhibits potential as an anti-cancer agent and for treating diseases related to neurotransmitter dysregulation . Its ability to interact with specific biological targets is crucial for understanding its pharmacological profile.

Research indicates that this compound can bind to receptors involved in neurotransmission and cancer cell proliferation. Interaction studies often employ techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Piperazine derivatives, including this compound, have shown potential in inhibiting acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is likely influenced by its structural components. Studies on similar compounds indicate favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural differences and similarities with analogues:

*SAR: Structure-Activity Relationship

Key Observations:

Bulkier substituents (e.g., tetramethylphenyl in ) could reduce bioavailability due to steric hindrance.

Receptor Binding Profiles: Simpler derivatives like 3-CPP exhibit 5-HT1B receptor agonism but show variable effects on sympathetic nerve discharge (SND), suggesting substituent-dependent activity .

Comparison with Analogues:

Pharmacological and Physicochemical Properties

Notes:

Activité Biologique

1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is a complex organic compound that belongs to the piperazine class of derivatives. Its unique structure, featuring both chlorophenyl and methylsulfonylphenyl groups, suggests potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3-chlorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine. The molecular formula is , with a molecular weight of approximately 408.93 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various signaling pathways, leading to anti-inflammatory and anticancer effects. The sulfonamide moiety may contribute to its ability to inhibit certain enzyme activities, while the chlorophenyl group enhances its lipophilicity, facilitating cellular uptake.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced paw edema induced by carrageenan injection. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University assessed the anticancer efficacy of the compound against human glioma cells. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis via the mitochondrial pathway. The study highlighted the potential of this compound as a novel therapeutic agent for glioblastoma .

Study 2: Inflammation Model

In another study focusing on inflammatory response, the compound was administered to mice subjected to an inflammatory challenge. The results indicated a reduction in edema and inflammatory markers in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Similar without methylsulfonyl group | Moderate anticancer activity | 25 |

| 4-(3-Methylsulfonylphenyl)piperazine | Lacks chlorophenyl group | Low anti-inflammatory activity | 30 |

| 1-(3-Chlorophenyl)-4-sulfonamidopiperazine | Similar core structure | High anti-inflammatory activity | 15 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine?

Answer:

The synthesis of this compound involves multi-step functionalization of the piperazine core. A common approach includes:

- Nucleophilic substitution : Reacting a pre-functionalized piperazine derivative (e.g., 1-(3-chlorophenyl)piperazine) with a sulfonyl chloride (e.g., 3-(methylsulfonyl)benzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

- Crystallization and purification : Recrystallization from ethanol/water mixtures improves purity, as demonstrated in analogous benzenesulfonamide piperazine derivatives .

- Validation : Confirm reaction completion via TLC or HPLC, and characterize intermediates using / NMR .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as applied to structurally similar sulfonamide-piperazine derivatives .

- DFT studies : Computational methods (e.g., B3LYP/6-31G*) validate bond angles, dihedral angles, and electronic properties, aiding in structural assignments .

- Mass spectrometry (HRMS) : Determines molecular weight and purity, especially for sulfonyl-containing derivatives .

Basic: What safety precautions are necessary when handling this compound?

Answer:

Refer to safety data sheets (SDS) for analogous piperazine derivatives:

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store in airtight containers at 2–8°C .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can stereoselective synthesis of piperazine derivatives be optimized?

Answer:

- Asymmetric lithiation-trapping : Use s-BuLi/(-)-sparteine to generate enantiopure α-substituted piperazines. Electrophile choice (e.g., aldehydes vs. ketones) and distal N-substituents (e.g., bulky groups) significantly impact enantioselectivity .

- Mechanistic insights : In situ IR spectroscopy monitors lithiation progress, while steric hindrance minimizes ring fragmentation .

- Case study : A "diamine switch" strategy (e.g., substituting sparteine) improved selectivity in Indinavir intermediate synthesis .

Advanced: How can researchers analyze structure-activity relationships (SAR) for sulfonyl piperazines?

Answer:

- Biological assays : Test derivatives against bacterial/fungal strains to correlate substituents (e.g., chloro, methylsulfonyl) with antimicrobial activity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with enzyme active sites) .

- Thermodynamic profiling : DSC/TGA analyzes stability, while XRPD confirms polymorphic forms affecting bioavailability .

Advanced: How should contradictory biological activity data across studies be resolved?

Answer:

- Control experiments : Verify compound purity (≥95% via HPLC) and exclude solvent/salt effects .

- Dose-response studies : Replicate assays at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Meta-analysis : Compare results with structurally similar derivatives (e.g., 1-(3,4-difluorobenzyl)-4-sulfonylpiperazines) to isolate substituent-specific trends .

Advanced: What computational tools aid in reaction optimization for piperazine derivatives?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates .

- Machine learning : Train models on datasets (e.g., Reaxys) to predict optimal conditions (solvent, temperature) for sulfonation reactions .

- Case study : ICReDD’s hybrid approach reduced trial-and-error by integrating computational predictions with experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.